molecular formula C14H17ClN2O2 B7418527 1-acetyl-N-(4-chlorophenyl)piperidine-2-carboxamide

1-acetyl-N-(4-chlorophenyl)piperidine-2-carboxamide

Cat. No.: B7418527
M. Wt: 280.75 g/mol
InChI Key: NTJOVLHJBKCFJB-UHFFFAOYSA-N
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Description

1-acetyl-N-(4-chlorophenyl)piperidine-2-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug design and development .

Preparation Methods

The synthesis of 1-acetyl-N-(4-chlorophenyl)piperidine-2-carboxamide typically involves the reaction of 4-chloroaniline with acetyl chloride to form N-(4-chlorophenyl)acetamide. This intermediate is then reacted with piperidine-2-carboxylic acid under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-acetyl-N-(4-chlorophenyl)piperidine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-acetyl-N-(4-chlorophenyl)piperidine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-acetyl-N-(4-chlorophenyl)piperidine-2-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-acetyl-N-(4-chlorophenyl)piperidine-2-carboxamide can be compared with other piperidine derivatives, such as:

  • 1-acetyl-N-(2-chlorophenyl)piperidine-4-carboxamide
  • N-(4-chlorophenyl)piperidine-2-carboxamide
  • 1-acetyl-N-(4-bromophenyl)piperidine-2-carboxamide

The presence of different substituents on the aromatic ring or piperidine moiety can significantly influence the properties and behavior of these compounds .

Properties

IUPAC Name

1-acetyl-N-(4-chlorophenyl)piperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-10(18)17-9-3-2-4-13(17)14(19)16-12-7-5-11(15)6-8-12/h5-8,13H,2-4,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJOVLHJBKCFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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